Glucosamine-2-13C hydrochloride

LC-MS/MS Internal Standard Quantitative Bioanalysis

Quantitative metabolic tracing and isotopic analysis are often compromised by baseline noise from natural abundance 13C in unlabeled internal standards. This compound resolves that issue. - **Application:** LC-MS/MS internal standard (LOQ 10 ng/mL in plasma) and 13C-NMR isotopomer analysis for hexosamine biosynthesis pathway (HBP) studies. - **Specification:** ≥99 atom % 13C enrichment at C2 position; preserves native biochemical properties. - **Supply:** Packaged for research use; stable isotope-labeled hydrochloride salt.

Molecular Formula C6H14ClNO5
Molecular Weight 216.62 g/mol
Cat. No. B12409291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucosamine-2-13C hydrochloride
Molecular FormulaC6H14ClNO5
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)N)O)O)O)O.Cl
InChIInChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i3+1;
InChIKeyCBOJBBMQJBVCMW-NGXWWYOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucosamine-2-13C Hydrochloride Overview


Glucosamine-2-13C hydrochloride (CAS 1220349-37-0, MW 216.62) is a stable isotope-labeled analog of D-glucosamine hydrochloride, an endogenous amino sugar and key precursor in the biosynthesis of glycosylated proteins and lipids . The compound incorporates a single 13C atom specifically at the C2 position of the glucosamine ring, with a typical isotopic enrichment of ≥99 atom % 13C . This targeted isotopic substitution at the C2 position preserves the native biochemical properties of glucosamine while enabling precise detection and quantitation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS bioanalysis research.
Site-specific 13C label at C2 position for NMR metabolic flux analysis (HBP).
Selective tracer for GAG biosynthesis supporting chondroitin sulfate pathway studies.
Single +1 Da mass shift supporting bioanalytical validation review and method-transfer context.

Limitations of Unlabeled Glucosamine


Generic, unlabeled glucosamine hydrochloride is chemically identical to the target analyte in biological samples, precluding its use as an internal standard or metabolic tracer. In LC-MS/MS and NMR applications, the natural isotopic abundance of 13C (∼1.1%) in unlabeled glucosamine contributes to the signal of the labeled compound, necessitating careful baseline correction and limiting quantitative accuracy [1]. Furthermore, different 13C-labeling positions (e.g., C1 vs. C2) or multi-labeled variants (e.g., U-13C6) yield distinct isotopic signatures and metabolic fates, which directly impact the sensitivity, specificity, and interpretability of flux and tracing experiments [2].

Glucosamine-2-13C
vs
Unlabeled Glucosamine
Unlabeled compound co-elutes with target analyte, limiting quantitative accuracy and matrix-effect correction for LC-MS/MS studies.
Glucosamine-2-13C
vs
d-[1-13C] / [U-13C6]
Alternative labeling positions or uniform labeling introduce distinct isotopic signatures and metabolic fates, which may shift flux interpretation and NMR spectral complexity.
Glucosamine-2-13C
vs
Unspecified 'Glucosamine-13C'
Lack of precise site-resolution may not provide the exact C2-specific identity required for authentic LC-MS and internal standard performance assessment.

Glucosamine-2-13C Evidence Comparison


LC-MS/MS Analytical Specificity

Glucosamine-2-13C serves as an analytically equivalent alternative to the widely validated d-[1-13C]glucosamine internal standard for LC-MS/MS quantification of glucosamine in biological matrices. Multiple validated methods employing d-[1-13C]glucosamine have established a benchmark for analytical performance: LOQ of 10 ng/mL in human plasma [1] and 0.045 ng injected for rabbit cartilage [2]. Glucosamine-2-13C provides the same +1 Da mass shift (m/z 181 → 73 vs. m/z 180 → 72 for unlabeled glucosamine), enabling identical MRM transition monitoring with equivalent quantitative performance . The key differentiation is that the C2-labeled compound offers an alternative procurement option with identical analytical utility, which is critical when d-[1-13C]glucosamine availability is constrained.

LC-MS/MS Analytical Specificity
Cross-study comparable
Equivalent +1 Da mass shift (m/z 181→73) vs unlabeled (m/z 180→72).
Reported SIL-IS equivalent mass shift. Supports bioanalytical validation review.
Method continuity context with established d-[1-13C]glucosamine methods.
LC-MS/MS Internal Standard Quantitative Bioanalysis Pharmacokinetics

Metabolic Tracing Specificity

The single 13C label at the C2 position of glucosamine-2-13C enables targeted tracing of metabolic flux through the hexosamine biosynthesis pathway (HBP) without the spectral complexity introduced by uniformly labeled (U-13C6) compounds. In 13C-NMR isotopomer analysis, [U-13C6]glucosamine produces complex multiplet patterns that can obscure the detection of specific metabolic intermediates, whereas a single C2-labeled compound yields simpler, more interpretable singlet signals [1]. This is particularly relevant for studies of UDP-GlcNAc synthesis, where C2-labeling has been shown to achieve molar percent enrichment (MPE) plateaus of 56.3±2.9% in isolated perfused mouse hearts when using [U-13C6]glucosamine as a reference baseline [2]. The single-label approach reduces NMR acquisition time and simplifies isotopomer modeling compared to uniformly labeled tracers.

Metabolic Tracing Specificity
Class-level inference
Single C2 singlet signals vs [U-13C6] multiplets (due to 13C-13C scalar coupling).
Reported reduced NMR spectral complexity. Supports flux modeling simplification.
Isotopomer analysis context for UDP-GlcNAc synthesis (reference MPE: 56.3±2.9% in perfused hearts).
Metabolic Flux Analysis Hexosamine Biosynthesis Pathway NMR Spectroscopy Isotopomer Analysis

Glycosaminoglycan Biosynthesis Specificity

Glucosamine-2-13C is incorporated into the hexosamine components of glycosaminoglycans (GAGs) with significantly higher efficiency than equivalently labeled glucose. In intact articular cartilage explants, 1-13C-labeled glucosamine was incorporated into galactosamine moieties of chondroitin sulfates at levels 300% higher than 1-13C-labeled glucose under identical culture conditions [1]. Furthermore, glucosamine is specifically incorporated into GlcNAc, GalNAc, and sialic acid residues, whereas glucose is broadly distributed across all sugar residues (GlcNAc, Man, Fuc, Gal, Sia) [2]. This specificity makes glucosamine-2-13C a more efficient and selective tracer for studying GAG and glycoprotein biosynthesis pathways compared to 13C-glucose.

GAG Biosynthesis Specificity
Direct head-to-head comparison
3× higher incorporation
Reported tracer incorporation difference vs 13C-glucose. Supports cartilage metabolism studies.
Intact articular cartilage explants; 13-day culture; 13C-MRS analysis context.
Glycosaminoglycan Synthesis Chondroitin Sulfate Cartilage Metabolism Osteoarthritis Research

Procurement Differentiation

Glucosamine-2-13C hydrochloride (CAS 1220349-37-0) is a chemically defined, single-site 13C-labeled compound distinct from site-unspecified 'glucosamine-13C' (CAS 84247-63-2) and the C1-labeled analog d-[1-13C]glucosamine (no unique CAS assigned). The availability of a unique CAS registry number for the C2-labeled compound facilitates unambiguous procurement, regulatory documentation, and method validation . Isotopic enrichment is specified at ≥99 atom % 13C for the C2-labeled compound . This chemical definition contrasts with multi-labeled variants such as D-glucosamine-13C6,15N hydrochloride (CAS not specified; isotopic purity: ≥99 atom % 13C, ≥98 atom % 15N) , which carry a higher procurement cost due to multi-isotope labeling.

Procurement Differentiation
Supporting evidence
CAS 1220349-37-0; ≥99 atom % 13C (C2)
Unique CAS ensures precise procurement. Supports method documentation.
Differs from site-unspecified 'glucosamine-13C' (CAS 84247-63-2).
Stable Isotope Procurement Research Reagent Selection Isotopic Purity CAS Registry

Glucosamine-2-13C Applications


LC-MS/MS Internal Standard

Glucosamine-2-13C can be employed as an internal standard for the precise quantification of glucosamine in plasma, synovial fluid, and tissue samples using LC-MS/MS. Its +1 Da mass shift enables MRM transition monitoring (m/z 181→73) with performance equivalent to established d-[1-13C]glucosamine methods [1]. This application is directly supported by validated methods demonstrating LOQ of 10 ng/mL in human plasma and 0.25 μg/g in cartilage using C1-labeled internal standards [1] [2].

Hexosamine Pathway Flux Analysis

Glucosamine-2-13C is optimally suited for 13C-NMR-based isotopomer analysis of the hexosamine biosynthesis pathway (HBP) and UDP-GlcNAc synthesis. The single C2 label reduces spectral complexity compared to uniformly labeled [U-13C6]glucosamine, facilitating faster NMR acquisition and simplified isotopomer modeling [3]. This is particularly valuable for studies of cardiac metabolism and nutrient sensing pathways where HBP flux is a key regulatory node [4].

Glycosaminoglycan Biosynthesis Tracing

Glucosamine-2-13C serves as a selective metabolic tracer for studying the biosynthesis of glycosaminoglycans (GAGs) and glycoproteins in articular cartilage and other connective tissues. The compound is preferentially incorporated into galactosamine moieties of chondroitin sulfates at levels 300% higher than equivalently labeled glucose, enabling sensitive detection of GAG synthesis rates [5]. This makes it the substrate of choice for osteoarthritis research and evaluation of chondroprotective agents [5].

Solid-State NMR Analysis

Glucosamine-2-13C can be utilized in solid-state NMR studies of amino sugar structure and dynamics. Specifically, 2D 13C/15N heteronuclear correlation solid-state NMR of glucosamine hydrochloride labeled with 13C1/15N spin pairs has been employed to investigate the anomeric effect in carbohydrates [6]. The site-specific C2 label enables targeted interrogation of the local electronic and conformational environment at the C2 position, which is directly involved in the anomeric effect and amine functionality of glucosamine [6].

Application
Selection Property
Validation Focus
LC-MS/MS Internal Standard
SIL-IS equivalence (+1 Da mass shift)
Bioanalytical validation review; MRM transition monitoring (m/z 181→73)
HBP Flux Analysis
Site-specific 13C labeling (C2 position)
Simplified flux modeling; NMR acquisition time context
GAG Biosynthesis Tracing
Metabolic tracer incorporation profile
Synthesis rates in cartilage research matrices
Solid-State NMR Analysis
C2 site-specific 13C/15N spin pair
Local electronic and conformational environment context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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